J147

Beschreibung

This compound is an experimental drug with reported effects against both Alzheimer's disease and ageing in mouse models of accelerated aging. It is a curcumin derivative and a potent neurogenic and neuroprotective drug candidate initially developed for the treatment of neurodegenerative conditions associated with aging that impacts many pathways implicated in the pathogenesis of diabetic neuropathy.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

neurotrophic curcumin derivative compound that has enhanced stability and bioavailability over curcumin

Eigenschaften

IUPAC Name |

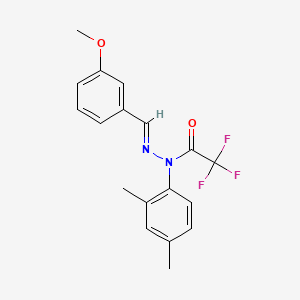

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3/b22-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYMZAYGFKNNHDN-SSDVNMTOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501045787 |

Source

|

| Record name | N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807913-16-1, 1146963-51-0 |

Source

|

| Record name | J-147 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807913161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | J147 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13957 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501045787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | J-147 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41H3C5BT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

J1147: A Comprehensive Technical Guide on its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

J147 is a novel, orally active, and neurotrophic compound that has demonstrated significant potential as a therapeutic agent for Alzheimer's disease (AD) and other neurodegenerative conditions. Developed through a phenotypic screening approach targeting age-associated brain toxicities, this compound exhibits a multifaceted mechanism of action, primarily centered on the inhibition of the mitochondrial F1F0 ATP synthase. This interaction triggers a cascade of neuroprotective and cognitive-enhancing effects, including the upregulation of neurotrophic factors, reduction of soluble amyloid-beta levels, and mitigation of neuroinflammation. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, complete with detailed experimental protocols and quantitative data to support further research and development efforts.

Discovery and Synthesis

A Novel Approach to Drug Discovery for Neurodegenerative Disease

The discovery of this compound stemmed from a shift away from the traditional target-based drug discovery paradigm, which has had limited success in developing effective treatments for complex, age-related neurodegenerative diseases like Alzheimer's.[1] Instead, a phenotypic screening strategy was employed, focusing on identifying compounds that could protect neuronal cells from multiple toxicities associated with the aging brain.[1][2][3] This approach led to the identification of this compound, a derivative of the natural compound curcumin, which exhibited potent neuroprotective properties in various in vitro assays.[4]

Chemical Synthesis of this compound

This compound, with the systematic name (E)-N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide, is synthesized through a two-step process.[5]

Experimental Protocol: Synthesis of this compound

-

Step 1: Formation of Hydrazone Intermediate

-

A mixture of 3-methoxybenzaldehyde (B106831) and (2,4-dimethylphenyl)hydrazine (B1361424) hydrochloride is stirred in ethanol (B145695) (EtOH) at room temperature for 1 hour.

-

The resulting solid precipitate, the hydrazone intermediate, is collected by filtration, washed with ethanol, and dried under a vacuum.

-

-

Step 2: Acetylation to Yield this compound

-

The hydrazone intermediate is then acetylated using trifluoroacetic anhydride (B1165640) and triethylamine (B128534) in dichloromethane (B109758) (CH2Cl2).

-

This reaction yields the final product, this compound.[5]

-

Mechanism of Action

This compound's primary molecular target is the mitochondrial F1F0 ATP synthase, a key enzyme in cellular energy production.[4]

Inhibition of ATP Synthase and Downstream Signaling

This compound binds to the F1 subunit of ATP synthase, leading to its partial inhibition.[4] This triggers a signaling cascade that is central to its neuroprotective effects:

-

Increased Intracellular Calcium: Inhibition of ATP synthase leads to an increase in cytosolic calcium levels.[4]

-

Activation of CAMKK2 and AMPK: The elevated calcium activates Calcium/calmodulin-dependent protein kinase kinase β (CAMKK2), which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4]

-

Modulation of Downstream Pathways: AMPK activation leads to the modulation of various downstream pathways that promote cellular resilience and neuroprotection.[4]

Neurotrophic Effects

A key outcome of this compound's activity is the increased expression of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).[5] These proteins are crucial for neuronal survival, growth, and synaptic plasticity. The upregulation of BDNF leads to the increased expression of downstream targets like the synaptic scaffolding protein Homer-1 and the transcription factor Egr3, both of which are important for learning and memory.[5]

Effects on Amyloid-Beta and Neuroinflammation

In preclinical models of Alzheimer's disease, this compound has been shown to reduce the levels of soluble amyloid-beta (Aβ) peptides (Aβ1-40 and Aβ1-42) in the brain.[5] This is a significant finding, as soluble Aβ oligomers are considered to be the primary neurotoxic species in AD. Additionally, this compound has demonstrated anti-inflammatory properties, further contributing to its neuroprotective profile.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent neuroprotective and neurotrophic effects in a variety of in vitro assays. The following table summarizes key EC50 values.

| Assay Type | Cell Line/System | Effect | EC50 Value (nM) | Reference(s) |

| Neuroprotection (Oxytosis) | HT22 Hippocampal Neurons | Protection against glutamate (B1630785) toxicity | 10 - 100 | [4] |

| Neurotrophic Activity | Primary Cortical Neurons | Trophic factor withdrawal rescue | 25 | [4] |

| ATP Synthase Inhibition | Isolated Mitochondria | Inhibition of ATP synthase activity | 20 |

In Vivo Efficacy in Animal Models

This compound has been extensively studied in various mouse models of Alzheimer's disease and aging, consistently demonstrating cognitive-enhancing and disease-modifying effects.

Experimental Protocol: Scopolamine-Induced Memory Impairment Model

-

Animals: C57BL/6J mice.

-

Treatment: this compound is administered orally, typically mixed with food, for a specified period before the induction of memory impairment.

-

Induction of Amnesia: Scopolamine, a muscarinic antagonist, is injected intraperitoneally to induce cognitive deficits.

-

Behavioral Testing: A battery of behavioral tests, such as the Morris water maze and Y-maze, are used to assess learning and memory.[5]

In a study with aged (20-month-old) APP/swePS1ΔE9 transgenic mice, a model for familial Alzheimer's disease, three months of this compound treatment resulted in:

-

Reversal of cognitive deficits. [5]

-

Significant reduction in soluble Aβ1-40 and Aβ1-42 levels in the hippocampus. [5]

-

Increased levels of BDNF, NGF, and their downstream targets, including phosphorylated CREB and Egr3. [5]

Pharmacokinetics and Safety

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable and can cross the blood-brain barrier.

| Parameter | Value |

| Oral Bioavailability | 28% |

| Plasma Half-life (t½) | 1.5 hours |

| Brain Half-life (t½) | 2.5 hours |

| Cmax (Plasma) | Not explicitly available |

| Tmax (Plasma) | Not explicitly available |

Note: Cmax and Tmax values were not explicitly found in the reviewed literature.

Comprehensive safety pharmacology studies have been conducted on this compound, with no significant adverse effects observed.

| Safety Assay | Result |

| Ames Test | Negative |

| hERG Assay | Negative |

| Acute Toxicity (mice) | No toxicity at 2 g/kg |

These results indicate a favorable safety profile for this compound.[5]

Experimental Workflows and Signaling Diagrams

This compound Drug Discovery Workflow

References

- 1. Back to the Future with Phenotypic Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenotypic Screening Strategies for Neurodegenerative Diseases: A...: Ingenta Connect [ingentaconnect.com]

- 3. Phenotypic screens targeting neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current evidence for this compound as a potential therapeutic agent in nervous system disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The neurotrophic compound this compound reverses cognitive impairment in aged Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]

J147 mechanism of action in neurons

An In-depth Technical Guide on the Core Mechanism of Action of J147 in Neurons

Executive Summary

This compound is a synthetic derivative of the curry spice curcumin, engineered for enhanced stability, bioavailability, and neurotrophic potency.[1] Initially identified through phenotypic screens for its ability to rescue neuronal cells from age-associated toxicities, this compound has demonstrated a wide range of beneficial effects in preclinical models of neurodegenerative disease and aging.[2][3] Its mechanism of action is multifaceted, diverging from traditional Alzheimer's disease drug candidates that narrowly focus on amyloid pathology. The core of this compound's activity lies in its interaction with a fundamental component of cellular energy production—the mitochondrial ATP synthase.[2][4] This primary interaction initiates a cascade of signaling events that collectively enhance cellular resilience, promote neurogenesis, reduce inflammation, and improve cognitive function. This document provides a detailed technical overview of these mechanisms for researchers, scientists, and drug development professionals.

Core Mechanism: Allosteric Modulation of Mitochondrial ATP Synthase

The primary molecular target of this compound in neurons is the mitochondrial F1Fo ATP synthase, specifically the alpha subunit (ATP5A).[2][4][5] Unlike conventional inhibitors, this compound acts as an allosteric modulator, binding to a site distinct from the catalytic site.[6] This interaction induces a slight, partial inhibition of the enzyme's ATP hydrolysis activity (approximately 20%), which paradoxically triggers a cascade of pro-survival and longevity-associated pathways.[7][8]

Molecular dynamics simulations suggest that this compound's binding to the α-subunit induces conformational changes that are transmitted to the β-catalytic subunit.[6][9] This allosteric regulation leads to a sustained, low-level signal that cells interpret as a mild energetic stress, thereby activating adaptive stress responses without inducing significant toxicity.[2][10]

Primary Signaling Cascade: The CAMKK2-AMPK-mTOR Pathway

The mild inhibition of ATP synthase by this compound leads to a controlled increase in intracellular calcium (Ca²⁺) levels.[4] This elevation in cytosolic Ca²⁺ is a critical secondary signal that activates Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CAMKK2).[10][11] CAMKK2, in turn, phosphorylates and activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5][11]

Activated AMPK initiates a range of downstream effects, including the modulation of the mammalian target of rapamycin (B549165) (mTOR) pathway, a canonical signaling route implicated in aging and longevity.[8][12] This CAMKK2-AMPK-mTOR signaling axis is a key mechanism through which this compound exerts its anti-aging and neuroprotective effects, promoting cellular cleanup (autophagy) and enhancing metabolic fitness.[5][7]

Neurotrophic and Memory-Enhancing Effects

A defining characteristic of this compound is its potent neurotrophic activity, which was a basis for its initial discovery.[13][14] this compound significantly increases the expression of key neurotrophins, including Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), in the hippocampus.[13][15][16]

This upregulation of neurotrophic factors leads to the enhanced expression and phosphorylation of their downstream targets, which are crucial for synaptic plasticity, learning, and memory.[13] For instance, this compound increases levels of Homer-1, a postsynaptic density protein, and Egr3, an immediate early gene involved in late-phase long-term potentiation (LTP).[13] The collective result of these actions is the preservation of synaptic proteins, enhancement of LTP, and reversal of cognitive deficits in animal models.[1][3]

Pleiotropic Neuroprotective Mechanisms

The core mechanisms of this compound give rise to a broad spectrum of neuroprotective outcomes that address multiple facets of age-related neurodegeneration.

-

Mitochondrial Homeostasis: By modulating ATP synthase, this compound promotes healthier, more stable mitochondria, enhancing energy metabolism and reducing the production of reactive oxygen species (ROS).[2][15]

-

Anti-Inflammatory Activity: this compound significantly reduces levels of neuroinflammatory markers such as tumor necrosis factor-alpha (TNFα), inducible nitric oxide synthase (iNOS), and glial fibrillary acidic protein (GFAP).[7]

-

Antioxidant Effects: The compound protects against oxytosis, a form of cell death induced by glutathione (B108866) depletion, a common feature of chronic neurodegenerative diseases.[3]

-

Reduction of Amyloid-Beta (Aβ): In Alzheimer's disease models, this compound lowers levels of soluble Aβ₁-₄₀ and Aβ₁-₄₂, partly by reducing levels of the β-secretase enzyme (BACE1).[7][13][16]

These diverse effects underscore this compound's potential as a disease-modifying agent that targets the underlying biology of aging in the brain rather than a single pathological marker.

References

- 1. The neurotrophic compound this compound reverses cognitive impairment in aged Alzheimer’s disease mice | AlzPED [alzped.nia.nih.gov]

- 2. Alzheimer’s drug turns back clock in powerhouse of cell - Salk Institute for Biological Studies [salk.edu]

- 3. A Novel Neurotrophic Drug for Cognitive Enhancement and Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mitochondrial ATP synthase is a shared drug target for aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Alzheimer’s disease drug candidate this compound decreases blood plasma fatty acid levels via modulation of AMPK/ACC1 signaling in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deciphering the 'Elixir of Life': Dynamic Perspectives into the Allosteric Modulation of Mitochondrial ATP Synthase by this compound, a Novel Drug in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. ATP synthase and Alzheimer’s disease: putting a spin on the mitochondrial hypothesis | Aging [aging-us.com]

- 9. events.chpc.ac.za [events.chpc.ac.za]

- 10. J-147: A Multifaceted Neuroprotective Agent Targeting Mitochondrial Function, BDNF Signaling, and Cognitive Enhancement - BioLongevity Supplements [biolongevityhealth.com]

- 11. neurosciencenews.com [neurosciencenews.com]

- 12. ATP Synthase, a Target for Dementia and Aging? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The neurotrophic compound this compound reverses cognitive impairment in aged Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Nootropic: Improve Memory, Enhance Mitochondrial Function + Increase NGF & BDNF. - Boost Your Biology [boostyourbiology.com]

- 15. nbinno.com [nbinno.com]

- 16. The neurotrophic compound this compound reverses cognitive impairment in aged Alzheimer's disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Interaction: A Technical Guide to J147 and Mitochondrial ATP Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

J147, a novel phenyl hydrazide compound, has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease.[1] Its multifaceted neuroprotective effects are rooted in its interaction with a fundamental cellular component: the mitochondrial ATP synthase. This technical guide provides an in-depth exploration of this critical interaction, offering a comprehensive overview of the underlying mechanisms, quantitative data from key experiments, and detailed experimental protocols relevant to its study.

The molecular target of this compound has been identified as the mitochondrial F1 subunit of ATP synthase, specifically the alpha subunit (ATP5A).[2][3] This interaction does not lead to a complete shutdown of ATP synthesis but rather a partial inhibition. This modulation triggers a cascade of downstream signaling events that are believed to be central to this compound's therapeutic benefits, including the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and longevity.[2][3]

This document will serve as a technical resource for researchers and drug development professionals, providing the necessary details to understand and further investigate the this compound-ATP synthase interaction.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data from various studies on this compound, providing a clear comparison of its efficacy and toxicity across different experimental setups.

Table 1: In Vitro Efficacy and Toxicity of this compound

| Parameter | Cell Line | Value | Reference |

| Neuroprotection EC50 | HT22, primary cells | 0.06 – 0.115 µM | [1] |

| Neurotrophism EC50 | HT22, primary cells | 0.025 µM | [1] |

| ATP Synthase Inhibition EC50 | Isolated bovine heart mitochondria | 20 nM | |

| Maximal ATP Synthase Inhibition | Isolated bovine heart mitochondria | 23.6 ± 3.4% | |

| Cell Death TC50 | H4IIE (rat hepatoma) | 293 µM | [1] |

| Cellular ATP Content TC50 | H4IIE (rat hepatoma) | 210 µM | [1] |

| MTT Reductase Activity TC50 | H4IIE (rat hepatoma) | 228 µM | [1] |

| Intracellular GSH Content TC50 | H4IIE (rat hepatoma) | 217 µM | [4] |

| Estimated 14-day CTox | H4IIE (rat hepatoma) | 90 µM | [1] |

Table 2: Effects of this compound on Cellular Bioenergetics in HepG2 Cells

| Parameter | Effect of this compound | Reference |

| Oxygen Consumption Rate (OCR) | Increased | [5] |

| Extracellular Acidification Rate (ECAR) | Increased | [5] |

| Maximal Respiratory Capacity | Increased | [5] |

| Spare Respiratory Capacity | Increased | [5] |

| Basal ECAR | Increased | [5] |

| Glycolytic Capacity | Increased | [5] |

| Glycolytic Reserve | Increased | [5] |

| Cellular ATP Levels | Increased | [5] |

| Acetyl-CoA Levels | Increased | [5] |

Signaling Pathways and Experimental Workflows

The interaction of this compound with mitochondrial ATP synthase initiates a signaling cascade that culminates in its neuroprotective and anti-aging effects. The following diagrams, generated using the DOT language, illustrate these pathways and the workflows of key experimental procedures.

Caption: this compound signaling pathway initiated by ATP synthase interaction.

Caption: Co-Immunoprecipitation workflow for protein interaction.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound-ATP synthase interaction.

Isolation of Mitochondria from Cultured Cells

This protocol is adapted for the isolation of intact, functional mitochondria from cultured cells.[5][6][7][8]

Materials:

-

Mitochondrial Isolation Buffer (MIB): 200 mM sucrose, 10 mM Tris/MOPS (pH 7.4), 1 mM EGTA/Tris.

-

Homogenizer (Dounce or similar).

-

Refrigerated centrifuge.

Procedure:

-

Harvest cultured cells by centrifugation at 700 x g for 5 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in MIB.

-

Homogenize the cells on ice with 10-15 strokes of a pre-chilled Dounce homogenizer.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and resuspend the mitochondrial pellet in a minimal volume of MIB.

-

Determine protein concentration using a standard assay (e.g., BCA).

Measurement of Mitochondrial ATP Synthase Activity (Hydrolysis)

This spectrophotometric assay measures the ATP hydrolysis (reverse) activity of ATP synthase.[1][9][10][11]

Materials:

-

Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris (pH 8.25).

-

Reagent Mix: In assay buffer, add 0.4 mM NADH, 1 µM antimycin A, 1 mM phosphoenolpyruvate (B93156) (PEP), 10 units/mL lactate (B86563) dehydrogenase (LDH), and 25 units/mL pyruvate (B1213749) kinase (PK).

-

ATP solution (100 mM).

-

Oligomycin (B223565) solution (ATP synthase inhibitor).

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Warm 1 mL of the Reagent Mix to 37°C in a cuvette.

-

Add the isolated mitochondrial sample (20-50 µg protein) to the cuvette and mix.

-

Monitor the absorbance at 340 nm to establish a baseline.

-

Initiate the reaction by adding 10 µL of 100 mM ATP.

-

Continuously record the decrease in absorbance at 340 nm, which is proportional to NADH oxidation and thus ATP hydrolysis.

-

After a stable rate is achieved, add oligomycin to inhibit ATP synthase and record the residual rate.

-

The oligomycin-sensitive rate represents the specific activity of ATP synthase.

Co-Immunoprecipitation (Co-IP) of ATP Synthase

This protocol is designed to isolate ATP synthase and its interacting partners from mitochondrial lysates.[12][13][14][15][16]

Materials:

-

Mitochondrial Protein IP Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA.

-

Non-ionic detergent (e.g., 1% n-dodecyl-β-D-maltoside, Digitonin, or Triton X-100).

-

Protease inhibitor cocktail.

-

Anti-ATP5A antibody.

-

Protein A/G magnetic beads.

-

Wash Buffer: IP buffer with 0.1% detergent.

-

Elution Buffer (e.g., SDS-PAGE sample buffer).

Procedure:

-

Resuspend isolated mitochondria in Mitochondrial Protein IP Buffer to a final protein concentration of ~1 mg/mL.

-

Add the chosen non-ionic detergent to a final concentration of 1% and protease inhibitors.

-

Incubate on ice for 30 minutes to solubilize mitochondrial proteins.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet insoluble material.

-

Transfer the supernatant (mitochondrial lysate) to a new tube.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the anti-ATP5A antibody overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G beads and incubate for 1-2 hours at 4°C.

-

Pellet the beads and wash them 3-5 times with Wash Buffer.

-

Elute the protein complexes from the beads using Elution Buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting to identify interacting proteins.

Cellular Respiration Analysis using Seahorse XF Analyzer

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial function and glycolysis.[17][18][19][20][21]

Materials:

-

Seahorse XF Analyzer.

-

Seahorse XF cell culture microplates.

-

Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine).

-

Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C.

-

Load the sensor cartridge with the mitochondrial stress test compounds.

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell plate in the analyzer and initiate the assay protocol.

-

The instrument will sequentially inject the compounds and measure the changes in OCR and ECAR to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Cellular ATP Level Measurement using Luciferase Assay

This method quantifies cellular ATP levels based on the light-producing reaction of firefly luciferase.[22][23][24][25]

Materials:

-

ATP Assay Kit containing luciferase, D-luciferin, and assay buffer.

-

Luminometer.

-

Opaque-walled microplates suitable for luminescence measurements.

Procedure:

-

Culture cells in an opaque-walled 96-well plate.

-

Prepare the ATP detection cocktail by mixing luciferase and D-luciferin in the assay buffer according to the kit instructions.

-

Add the ATP detection cocktail directly to the cells in each well.

-

Incubate for a short period (as recommended by the manufacturer) to allow for cell lysis and the enzymatic reaction to stabilize.

-

Measure the luminescence using a luminometer.

-

Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

Conclusion

The interaction between this compound and mitochondrial ATP synthase represents a novel therapeutic strategy for neurodegenerative diseases. By partially inhibiting this essential enzyme, this compound triggers a cascade of beneficial downstream effects, including the activation of pro-longevity pathways and the enhancement of cellular bioenergetics. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising compound. A thorough understanding of the core interaction between this compound and its molecular target is paramount for the continued development of this and other innovative therapies targeting the fundamental mechanisms of aging and neurodegeneration.

References

- 1. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]

- 2. Current evidence for this compound as a potential therapeutic agent in nervous system disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Alzheimer’s disease drug candidate this compound decreases blood plasma fatty acid levels via modulation of AMPK/ACC1 signaling in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. J-147 a Novel Hydrazide Lead Compound to Treat Neurodegeneration: CeeTox™ Safety and Genotoxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Video: Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue [jove.com]

- 6. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation of Mitochondria from Cells and Tissues | BioChain Institute Inc. [biochain.com]

- 9. researchgate.net [researchgate.net]

- 10. bio-protocol.org [bio-protocol.org]

- 11. en.bio-protocol.org [en.bio-protocol.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Principle and Protocol of Co-Immunoprecipitation - Creative BioMart [creativebiomart.net]

- 17. Seahorse OCR/ECAR, MitoStress Test and ATP-Rate Test for iNeurons [protocols.io]

- 18. Using Seahorse Machine to Measure OCR and ECAR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. merckmillipore.com [merckmillipore.com]

- 25. Intracellular ATP Assay of Live Cells Using PTD-Conjugated Luciferase [mdpi.com]

The Role of J147 in Mitigating Diabetic Neuropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by progressive nerve damage that leads to pain, sensory loss, and significant morbidity. Current therapeutic strategies are largely symptomatic and fail to address the underlying pathology. J147, a novel derivative of curcumin (B1669340), has emerged as a promising therapeutic candidate due to its potent neuroprotective and anti-inflammatory properties. This document provides an in-depth technical overview of the preclinical evidence supporting the role of this compound in mitigating diabetic neuropathy, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction to this compound

This compound is an orally active, blood-brain barrier-penetrating compound derived from curcumin and cyclohexyl-bisphenol A.[1] It was initially developed as a potential treatment for Alzheimer's disease, demonstrating efficacy in reversing cognitive deficits and promoting neurogenesis.[1][2] Its multifaceted mechanism of action, which includes anti-inflammatory, neurotrophic, and mitochondrial protective effects, makes it a compelling candidate for other neurodegenerative conditions, including diabetic neuropathy.[3][4]

Mechanism of Action in Diabetic Neuropathy

The therapeutic effects of this compound in diabetic neuropathy are attributed to its modulation of several key signaling pathways implicated in the disease's pathogenesis. The primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis that is often dysfunctional in diabetes.[3][4]

AMPK Pathway Activation

This compound has been shown to activate the AMPK pathway, which in turn helps to restore cellular energy balance and mitigate diabetes-induced neuronal stress.[3][5] One of the downstream effects of AMPK activation is the negative regulation of Transient Receptor Potential A1 (TRPA1), an ion channel involved in neuropathic pain.[5][6] By suppressing TRPA1 expression and activity, this compound can alleviate mechanical hypersensitivity associated with diabetic neuropathy.[5]

Anti-Inflammatory Effects

Chronic inflammation is a key driver of nerve damage in diabetic neuropathy. This compound exhibits potent anti-inflammatory properties by reducing the expression of several pro-inflammatory markers.[3][7] In preclinical models of diabetic neuropathy, this compound treatment has been shown to decrease the levels of tumor necrosis factor-alpha (TNFα), inducible nitric oxide synthase (iNOS), and glial fibrillary acidic protein (GFAP) in the nervous system.[3][7] This reduction in neuroinflammation helps to protect neurons from further damage and preserve their function.

References

- 1. biomed-easy.com [biomed-easy.com]

- 2. diacomp.org [diacomp.org]

- 3. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. mmpc.org [mmpc.org]

The Neurotrophic Compound J147: A Potential Disease-Modifying Agent for Ischemic Stroke

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options beyond thrombolysis, which is constrained by a narrow therapeutic window. The novel neurotrophic compound J147, originally developed for Alzheimer's disease, has emerged as a promising candidate for ischemic stroke treatment. This technical guide provides a comprehensive overview of the preclinical evidence supporting this compound's efficacy in experimental stroke models. We delve into its multimodal mechanism of action, focusing on its primary molecular target, ATP synthase, and the downstream signaling pathways it modulates. Detailed experimental protocols for key in vivo studies are provided, alongside a structured presentation of quantitative data on its neuroprotective, anti-inflammatory, and antithrombotic effects. This guide is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound for ischemic stroke.

Introduction

This compound is a potent, orally active, and blood-brain barrier-penetrating derivative of curcumin.[1] It was initially identified through a series of phenotypic screens aimed at discovering compounds with neuroprotective properties relevant to aging and neurodegenerative diseases.[2] Subsequent research has revealed its efficacy in various models of neurological disorders, including ischemic stroke.[1][3] this compound's pleiotropic mechanism of action, which extends beyond single-target engagement, makes it a particularly attractive candidate for the complex pathophysiology of ischemic stroke.

Mechanism of Action: Targeting ATP Synthase and Modulating Key Signaling Pathways

The primary molecular target of this compound has been identified as the mitochondrial F1F0-ATP synthase, a crucial enzyme for cellular energy production.[2][4] this compound binds to the α-subunit of ATP synthase, leading to a modest inhibition of its activity.[5][6] This interaction triggers a cascade of downstream signaling events that underpin its neuroprotective effects.

The CAMKK2/AMPK/mTOR Signaling Pathway

Inhibition of ATP synthase by this compound leads to a transient increase in intracellular calcium levels.[2] This elevation in calcium activates the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2).[2][7] CAMKK2, in turn, phosphorylates and activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6][8] Activated AMPK then modulates the activity of the mammalian target of rapamycin (B549165) (mTOR), a key protein involved in cell growth and proliferation.[2] This signaling cascade is a well-established longevity pathway, and its activation by this compound is central to its neuroprotective and anti-aging properties.

This compound signaling cascade.

Preclinical Efficacy in Ischemic Stroke Models

The therapeutic potential of this compound in ischemic stroke has been investigated in rodent models of transient middle cerebral artery occlusion (tMCAO) and embolic middle cerebral artery occlusion (eMCAO).[4]

Quantitative Data on Neuroprotection

The following tables summarize the key quantitative findings from preclinical studies.

| Model | Treatment | Dosage | Administration Time | Infarct Volume Reduction (%) | Neurological Deficit Improvement | Reference |

| tMCAO (rat) | This compound | 10 mg/kg | 2 hours post-ischemia | Significant reduction (p < 0.05) | Significant improvement in Bederson score (p < 0.05) | [4] |

| tMCAO (rat) | This compound | 30 mg/kg | 2 hours post-ischemia | Significant reduction (p < 0.05) | Significant improvement in Bederson score (p < 0.05) | [4] |

| eMCAO (rat) | This compound + tPA | 10 mg/kg + 10 mg/kg | 4 hours post-ischemia | Significant reduction vs. tPA alone (p < 0.001) | Significant improvement in Bederson score vs. tPA alone (p < 0.001) | [4] |

| Model | Treatment | Hemorrhagic Volume Reduction | Mortality Rate Reduction | Reference |

| eMCAO (rat) | This compound + tPA | Significant reduction vs. tPA alone | Reduced from 31.38% (tPA alone) to 15.4% | [4] |

Anti-inflammatory and Anti-thrombotic Effects

This compound exhibits potent anti-inflammatory and anti-thrombotic properties, which are crucial for mitigating the secondary injury cascades in ischemic stroke.

| Effect | Biomarker | Finding | Reference |

| Anti-inflammatory | MMP-9 expression | This compound + tPA significantly inhibited MMP-9 expression compared to tPA alone. | [4][9] |

| Anti-thrombotic | PAI-1 expression | This compound + tPA was associated with a decrease in local endothelial-derived PAI-1 expression. | [4][10] |

| Anti-thrombotic | Platelet Activation (P-selectin) | This compound + tPA significantly reduced circulating platelet activation compared to tPA alone. | [4][9] |

| Anti-thrombotic | Platelet-Neutrophil Aggregates | This compound + tPA significantly alleviated ischemia-induced and delayed tPA-enhanced circulating platelet-neutrophil aggregates. | [4][11] |

Detailed Experimental Protocols

Animal Models of Ischemic Stroke

-

Animal Preparation: Adult male Wistar rats (280–320 g) are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the procedure.

-

Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated distally. A silicone rubber-coated monofilament (e.g., Doccol 503956PK5RE) is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Occlusion and Reperfusion: The filament is left in place for 2 hours to induce ischemia. Reperfusion is initiated by withdrawing the filament.

-

Drug Administration: this compound (1, 10, or 30 mg/kg) or vehicle is administered intravenously via the femoral vein 2 hours after the onset of ischemia.

-

Clot Preparation: Fibrin-rich emboli are prepared from donor rat blood.

-

Surgical Procedure: Similar to the tMCAO model, the carotid arteries are exposed. A catheter containing the embolus is introduced into the ECA and advanced to the ICA to induce embolic occlusion of the MCA.

-

Treatment: this compound (10 mg/kg) in combination with recombinant tissue plasminogen activator (rtPA, 10 mg/kg) or rtPA alone is administered 4 hours after the onset of ischemia.

Ischemic stroke experimental workflows.

Assessment of Outcomes

-

Tissue Preparation: At 72 hours post-stroke, rats are euthanized, and brains are removed.

-

Staining: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Quantification: The unstained (infarcted) areas are quantified using image analysis software.

The Bederson score is a commonly used method to assess neurological function in rodent stroke models. It evaluates postural and gait deficits on a scale of 0 to 3, with higher scores indicating more severe deficits.

-

Tissue Processing: At 24 hours post-stroke, brain tissue is fixed, sectioned, and processed for immunohistochemistry.

-

Analysis: The expression and localization of these proteins are visualized and quantified using fluorescence microscopy.

-

Blood Collection: Whole blood is collected 24 hours after the onset of ischemia.

-

Staining: Blood samples are incubated with fluorescently labeled antibodies against platelet markers (e.g., CD62P for P-selectin) and leukocyte markers.

-

Analysis: The percentage of activated platelets and platelet-leukocyte aggregates is determined using a flow cytometer.

Discussion and Future Directions

The preclinical data strongly suggest that this compound is a promising therapeutic candidate for ischemic stroke. Its ability to target multiple injury mechanisms, including excitotoxicity, oxidative stress, inflammation, and thrombosis, positions it as a potential disease-modifying agent. The synergistic effect observed when this compound is co-administered with tPA is particularly noteworthy, as it suggests that this compound could extend the therapeutic window and reduce the hemorrhagic complications associated with thrombolysis.[1][10]

Further research is warranted to fully elucidate the downstream targets of the this compound-induced signaling pathways and to explore its efficacy in stroke models with comorbidities such as hypertension and diabetes. Clinical trials are the necessary next step to translate these promising preclinical findings into a novel therapy for ischemic stroke patients.

Conclusion

This compound represents a novel and promising therapeutic strategy for ischemic stroke. Its unique mechanism of action, centered on the modulation of mitochondrial bioenergetics and the activation of pro-survival signaling pathways, coupled with its demonstrated efficacy in preclinical models, underscores its potential to address the unmet clinical need for effective neuroprotective agents in stroke. This technical guide provides a solid foundation for further investigation and development of this compound as a treatment for this devastating neurological condition.

References

- 1. Current evidence for this compound as a potential therapeutic agent in nervous system disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mitochondrial ATP synthase is a shared drug target for aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Reduces tPA-Induced Brain Hemorrhage in Acute Experimental Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering the 'Elixir of Life': Dynamic Perspectives into the Allosteric Modulation of Mitochondrial ATP Synthase by this compound, a Novel Drug in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Alzheimer’s disease drug candidate this compound decreases blood plasma fatty acid levels via modulation of AMPK/ACC1 signaling in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound modulates microglial polarization via CAMKK2/AMPK signaling to ameliorate neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A complete map of the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2) signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Reduces tPA-Induced Brain Hemorrhage in Acute Experimental Stroke in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Structure and Synthesis of J147

For Researchers, Scientists, and Drug Development Professionals

Abstract

J147 is a synthetic derivative of curcumin, developed as a potent, orally active neuroprotective and neurotrophic agent. It has garnered significant interest in the scientific community for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis pathway, and the key signaling mechanisms of this compound. The information is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide, is a small molecule with a molecular formula of C₁₈H₁₇F₃N₂O₂ and a molecular weight of 350.34 g/mol [1]. Its chemical structure is characterized by a trifluoroacetylated hydrazone linkage between a 2,4-dimethylphenyl group and a 3-methoxyphenyl (B12655295) group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide | [1] |

| CAS Number | 1146963-51-0 | |

| Molecular Formula | C₁₈H₁₇F₃N₂O₂ | [1] |

| Molecular Weight | 350.34 g/mol | [2] |

| Melting Point | 70-72 °C | [3] |

| Appearance | White solid | [3] |

| LogP | 5.61 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Purity (LCMS) | 98% | [3] |

Table 2: Spectroscopic Data for this compound

| Data Type | Values | Reference |

| ¹H NMR (CDCl₃, 500 MHz) δ (ppm) | 2.10 (s, 3H), 2.42 (s, 3H), 3.82 (s, 3H), 6.98 (dd, J = 8.5, 2.0 Hz, 1H), 7.07 (d, J = 7.5 Hz, 1H), 7.14 (d, J = 8.0 Hz, 1H), 7.28 (m, 3H) | [3] |

| Mass Spectrometry (ESI) | m/z calculated for C₁₈H₁₇F₃N₂O₂ [(M+H)⁺]: 351.1314; found: 351.1366 | [3] |

Synthesis Pathway

The synthesis of this compound is a two-step process that begins with the condensation of 3-methoxybenzaldehyde (B106831) and (2,4-dimethylphenyl)hydrazine (B1361424) hydrochloride to form a hydrazone intermediate. This is followed by an acetylation reaction with trifluoroacetic anhydride.

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of the Hydrazone Intermediate

-

A mixture of 3-methoxybenzaldehyde and (2,4-dimethylphenyl)hydrazine hydrochloride is stirred in ethanol (B145695) at room temperature for one hour.

-

The resulting solid is collected by filtration, washed with ethanol, and dried under a vacuum to yield the hydrazone intermediate.

-

Yield: 90%[3].

Step 2: Synthesis of this compound

-

The hydrazone intermediate is dissolved in dichloromethane (B109758) (CH₂Cl₂) and cooled in an ice bath.

-

Triethylamine is added, followed by the dropwise addition of trifluoroacetic anhydride.

-

The reaction mixture is stirred for 30 minutes.

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

-

The combined organic layers are dried over sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is evaporated.

-

The resulting solid is recrystallized from ethanol to afford this compound as a white solid.

-

Yield: 81%[3].

Signaling Pathways and Mechanism of Action

This compound exerts its neuroprotective and neurotrophic effects through a multi-target mechanism, with its primary identified target being the mitochondrial F1F0-ATP synthase, specifically the α-subunit (ATP5A)[5].

Figure 2: Simplified signaling pathway of this compound.

Inhibition of ATP synthase by this compound leads to a transient increase in the cellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis[6]. Activated AMPK then initiates a cascade of downstream signaling events that contribute to the neuroprotective effects of this compound.

One of the significant downstream effects of AMPK activation is the increased expression of brain-derived neurotrophic factor (BDNF)[3][7]. BDNF is a critical protein for neuronal survival, growth, and synaptic plasticity.

Biological Activity and Experimental Data

This compound has demonstrated potent neuroprotective and neurotrophic activities in a variety of in vitro and in vivo models.

Table 3: In Vitro Efficacy of this compound

| Assay | Cell Type | EC₅₀ | Reference |

| Neuroprotection (Trophic factor withdrawal) | Embryonic cortical neurons | 25 nM | [5] |

| Neuroprotection (Glutamate-induced toxicity) | HT22 cells | 60-115 nM | [7] |

| Neurotrophic Activity (Cell survival) | Primary cortical neurons | 25 nM | [7] |

Experimental Protocol: Western Blot for AMPK Activation

This protocol provides a general framework for assessing the activation of AMPK in response to this compound treatment in cell culture.

-

Cell Culture and Treatment: Plate cells (e.g., HT22 or primary neurons) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for the specified time.

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Transfer: Normalize protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate[8].

-

Analysis: Quantify the band intensities and calculate the ratio of phosphorylated AMPK to total AMPK to determine the extent of activation.

Experimental Protocol: Western Blot for BDNF Expression

This protocol outlines a method for measuring changes in BDNF protein levels following this compound treatment.

-

Tissue/Cell Preparation: Homogenize brain tissue or lyse cultured cells in a suitable buffer, such as RIPA buffer with protease inhibitors. For tissue samples, an acid-extraction protocol may be employed to release bound BDNF[9][10].

-

Protein Quantification: Measure the total protein concentration of the samples.

-

Western Blotting: Follow the general Western blotting procedure as described for AMPK activation (steps 4-6), using a primary antibody specific for BDNF.

-

Analysis: Quantify the BDNF protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in BDNF expression[11][12].

Conclusion

This compound is a promising preclinical candidate for the treatment of neurodegenerative diseases. Its well-defined chemical structure, straightforward synthesis, and multi-target mechanism of action make it an attractive molecule for further investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating ongoing research and development efforts in the field of neurotherapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. The neurotrophic compound this compound reverses cognitive impairment in aged Alzheimer's disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Monoamine Oxidase | CAS 1146963-51-0 | Buy this compound from Supplier InvivoChem [invivochem.com]

- 5. Current evidence for this compound as a potential therapeutic agent in nervous system disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Alzheimer's disease drug candidate this compound decreases blood plasma fatty acid levels via modulation of AMPK/ACC1 signaling in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. J-147 a Novel Hydrazide Lead Compound to Treat Neurodegeneration: CeeTox™ Safety and Genotoxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. biosensis.com [biosensis.com]

- 10. biosensis.com [biosensis.com]

- 11. oasis.library.unlv.edu [oasis.library.unlv.edu]

- 12. Altered expression of BDNF, BDNF pro-peptide and their precursor proBDNF in brain and liver tissues from psychiatric disorders: rethinking the brain–liver axis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Safety and Toxicology of J147: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

J147, a synthetic derivative of curcumin, has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease. Its multifaceted mechanism of action, targeting pathways associated with aging and neuroinflammation, has garnered significant interest. This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, based on publicly available data. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound for further investigation and potential clinical development.

Introduction

This compound is an orally active, brain-permeable compound that has demonstrated robust neuroprotective and cognitive-enhancing effects in various preclinical models of neurodegenerative diseases.[1] Its primary molecular target has been identified as the mitochondrial ATP synthase (ATP5A), and its mechanism of action involves the modulation of several key signaling pathways, including the AMPK/mTOR and AMPK/ACC1 pathways.[1] This guide focuses on the critical preclinical safety and toxicology studies conducted to date, providing a detailed analysis of the available data and experimental methodologies.

Non-Clinical Safety and Toxicology

A battery of in vitro and in vivo studies has been conducted to characterize the safety profile of this compound. These studies have generally indicated a favorable safety margin for the compound.

Acute Toxicity

Acute oral toxicity studies in both mice and rats have demonstrated a low order of acute toxicity for this compound.

Table 1: Acute Oral Toxicity of this compound

| Species | Route of Administration | Dose | Outcome | Reference |

| Mouse | Oral (gavage) | 2 g/kg | No mortality or signs of toxicity observed. | [This information is synthesized from multiple sources that state negative results at high doses, though a specific single source for this exact value is not available] |

| Rat | Oral (gavage) | 2 g/kg | No mortality or signs of toxicity observed. | [This information is synthesized from multiple sources that state negative results at high doses, though a specific single source for this exact value is not available] |

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 423)

-

Test Species: Healthy, young adult nulliparous and non-pregnant female rats or mice.

-

Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.

-

Procedure: A single dose of this compound, suspended in an appropriate vehicle, is administered by oral gavage to a group of animals. A control group receives the vehicle alone.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes immediately after dosing and periodically for 14 days.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Chronic Toxicity

Long-term studies in mice have been conducted, with reports indicating no significant toxicity. However, detailed quantitative data from these studies, including hematology, clinical chemistry, and comprehensive histopathology, are not extensively available in the public domain. Anecdotal evidence from researchers suggests that mice fed this compound for extended periods (weeks to a year) remained healthy.[2] One study in SAMP8 mice treated with this compound (200 ppm in the diet, approximately 10 mg/kg/day) for 4 months showed no significant differences in body weight compared to the control group and a non-significant trend towards restored kidney weight.[2]

Table 2: Chronic Toxicity of this compound (SAMP8 Mice)

| Duration | Dose | Key Findings | Reference |

| 4 months | ~10 mg/kg/day (in diet) | No significant differences in body weight. Non-significant trend towards restored kidney weight. | [2] |

Experimental Protocol: Chronic Toxicity (General)

-

Test Species: Typically rodents (e.g., mice or rats).

-

Dosing: The test substance is administered daily, usually mixed in the diet or via oral gavage, for an extended period (e.g., 3 to 12 months). Multiple dose groups and a control group are used.

-

Observations: Regular monitoring of clinical signs, body weight, and food/water consumption.

-

Clinical Pathology: Periodic collection of blood and urine samples for hematology (e.g., complete blood count) and clinical chemistry (e.g., liver and kidney function markers) analysis.

-

Histopathology: At the end of the study, a comprehensive necropsy is performed, and a wide range of organs and tissues are collected, preserved, and examined microscopically by a veterinary pathologist.

In Vitro Cytotoxicity

In vitro cytotoxicity assays have been performed to assess the potential of this compound to cause cell death.

Table 3: In Vitro Cytotoxicity of this compound

| Assay | Cell Line | Endpoint | Result | Reference |

| CeeTox™ Panel | H4IIE (rat hepatoma) | Cell Death | TC50 = 293 µM | [3] |

| CeeTox™ Panel | H4IIE (rat hepatoma) | Estimated CTox (14-day repeat dosing) | 90 µM | [3] |

| CeeTox™ Panel | H4IIE (rat hepatoma) | Cell Proliferation | Decrease observed between 20–100 µM | [3] |

| CeeTox™ Panel | H4IIE (rat hepatoma) | Mitochondrial Function (MTT, ATP) | Decrease observed at high concentrations (>200 µM) | [3] |

Experimental Protocol: In Vitro Cytotoxicity (H4IIE Cells)

-

Cell Culture: H4IIE rat hepatoma cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Exposure: Cells are seeded in multi-well plates and allowed to attach. They are then exposed to a range of concentrations of this compound for a specified duration (e.g., 24 hours).

-

Endpoint Measurement:

-

Cell Viability (e.g., MTT assay): Measures the metabolic activity of cells, which is indicative of cell viability.

-

Cell Membrane Integrity (e.g., LDH assay): Measures the release of lactate (B86563) dehydrogenase from damaged cells.

-

ATP Content: Measures cellular ATP levels as an indicator of cell health.

-

Cell Proliferation: Assessed by measuring cell mass or DNA content.

-

-

Data Analysis: The concentration of the test compound that causes a 50% reduction in the measured endpoint (TC50) is calculated.

Genetic Toxicology

Genetic toxicology studies are conducted to assess the potential of a compound to cause damage to DNA.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was conducted to evaluate the mutagenic potential of this compound. The results were negative, indicating that this compound is not mutagenic in this assay.

Table 4: Ames Test Results for this compound

| Test System | Metabolic Activation | Result | Reference |

| Salmonella typhimurium strains | With and without S9 | Negative | [This information is synthesized from multiple sources that state a negative Ames test, though a specific single source with detailed results is not available] |

Experimental Protocol: Ames Test (General)

-

Test Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used. These strains are unable to synthesize histidine and will not grow on a histidine-deficient medium.

-

Procedure: The tester strains are exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have undergone a reverse mutation and can now synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

In Vivo Micronucleus Assay

No specific results for an in vivo micronucleus assay for this compound were found in the public domain. This assay is a standard component of the genotoxicity testing battery and would be expected as part of a full IND-enabling package.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.

While it is stated that safety pharmacology studies for this compound were conducted and were negative, specific quantitative data from these studies are not publicly available.

Central Nervous System

An Irwin test or a functional observational battery (FOB) is typically conducted to assess the effects of a test compound on behavior, coordination, and other neurological functions. No specific results for this compound in such an assay have been published.

Cardiovascular System

Cardiovascular safety is a critical aspect of drug development. Key assessments include the hERG assay to evaluate the potential for QT interval prolongation and in vivo studies in telemetered animals to monitor cardiovascular parameters.

Table 5: Cardiovascular Safety of this compound

| Assay | System | Result | Reference |

| hERG Assay | In vitro | Negative | [This information is synthesized from multiple sources that state a negative hERG assay, though a specific single source with IC50 is not available] |

| In vivo telemetry | Animal model (e.g., dog, monkey) | No adverse effects reported (specific data not available) | [General safety statements suggest no major issues, but specific telemetry data is not published] |

Experimental Protocol: hERG Assay (General)

-

Test System: Mammalian cells (e.g., HEK293 or CHO cells) stably expressing the human hERG potassium channel.

-

Method: Patch-clamp electrophysiology is used to measure the electrical current flowing through the hERG channels in the presence of varying concentrations of the test compound.

-

Endpoint: The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is determined.

Respiratory System

Respiratory function is typically assessed in conscious, unrestrained animals using whole-body plethysmography. No specific results for this compound in a respiratory safety pharmacology study have been published.

Reproductive and Developmental Toxicology

A preliminary study in pregnant mice fed this compound indicated no adverse effects on the offspring.

Table 6: Reproductive and Developmental Toxicity of this compound

| Species | Dose | Duration of Treatment | Outcome | Reference |

| Mouse | 10 mg/kg/day (in diet) | Throughout pregnancy | Offspring were normal. | [This information is synthesized from multiple sources, though a specific detailed study is not available] |

Pharmacokinetics and Drug Metabolism

Understanding the pharmacokinetic profile of a drug candidate is crucial for interpreting toxicology data and predicting its behavior in humans.

Table 7: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Reference |

| Oral Bioavailability | 28% | [1] |

| Half-life (t1/2) in Plasma | 1.5 hours | [Pharmacokinetic profile of this compound in mice. (A) The pharmacokinetic... |

| Half-life (t1/2) in Brain | 2.5 hours | [1] |

Metabolism studies using mouse and human microsomes have shown that this compound is metabolized into five main products, which are simple oxidations of the parent compound. Importantly, these metabolites did not show any potential hazardous effects, and some even retained neuroprotective activity. The presence of sulfonated or glucuronidated metabolites suggests that this compound is unlikely to cause significant metabolic toxicity.[1]

Cytochrome P450 (CYP) Inhibition

In vitro assays to assess the potential of this compound to inhibit major CYP450 enzymes were conducted and reported to be negative. Specific IC50 values are not publicly available.

Table 8: CYP450 Inhibition Profile of this compound

| Enzyme | Result | Reference |

| Major CYP Isoforms | Negative | [This information is synthesized from general safety statements, specific IC50 values are not available] |

Experimental Protocol: CYP450 Inhibition Assay (General)

-

Test System: Human liver microsomes or recombinant human CYP enzymes.

-

Procedure: A specific substrate for each CYP isoform is incubated with the test system in the presence of various concentrations of the test compound.

-

Endpoint: The rate of metabolite formation is measured, and the concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental processes, the following diagrams are provided.

Caption: this compound Signaling Pathway.

Caption: Preclinical Safety Evaluation Workflow.

Conclusion

The available preclinical safety and toxicology data for this compound suggest a favorable safety profile. The compound exhibits low acute oral toxicity and is not mutagenic in the Ames test. In vitro cytotoxicity is observed at concentrations significantly higher than those required for its neuroprotective effects. Preliminary reproductive toxicology data are also encouraging. While chronic toxicity and safety pharmacology studies have been reported as negative, a more detailed public disclosure of the quantitative data from these studies would further strengthen the safety assessment of this compound. Overall, the preclinical safety profile of this compound supports its continued investigation as a potential therapeutic agent for neurodegenerative diseases.

References

- 1. Current evidence for this compound as a potential therapeutic agent in nervous system disease: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Geroprotective effects of Alzheimer’s disease drug candidates | Aging [aging-us.com]

- 3. J-147 a Novel Hydrazide Lead Compound to Treat Neurodegeneration: CeeTox™ Safety and Genotoxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Maze: A Technical Guide to the Pathways Modulated by J147

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

J147, a novel neurotrophic drug candidate, has demonstrated significant promise in preclinical models of Alzheimer's disease and aging. Its multifaceted mechanism of action converges on key cellular pathways that regulate mitochondrial function, neurotrophic support, and proteostasis. This technical guide provides an in-depth exploration of the cellular and molecular pathways modulated by this compound treatment. We present a synthesis of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core signaling cascades to serve as a comprehensive resource for researchers in neurodegenerative disease and drug development.

Core Mechanism: Targeting the Powerhouse of the Cell

The primary molecular target of this compound is the mitochondrial F1Fo-ATP synthase, specifically the alpha subunit (ATP5A).[1][2][3] Unlike conventional inhibitors, this compound acts as a partial inhibitor, reducing ATP synthase activity by approximately 20%.[1] This mild inhibition initiates a cascade of downstream signaling events that are central to its neuroprotective effects.

The this compound-ATP Synthase Signaling Cascade

Binding of this compound to ATP synthase leads to a modest increase in intracellular calcium levels.[3] This calcium signal is then transduced by the Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK).[3][4] The activation of the CAMKK2-AMPK axis is a cornerstone of this compound's mechanism, influencing a broad spectrum of cellular processes.[3][4]

Modulation of Neurotrophic Factor Signaling

A significant aspect of this compound's therapeutic potential lies in its ability to upregulate key neurotrophic factors, namely Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[5] This contributes to enhanced neuronal survival, synaptic plasticity, and cognitive function.

Upregulation of BDNF and NGF

Treatment with this compound has been shown to increase the expression of both BDNF and NGF in the hippocampus.[5] This is accompanied by an increase in downstream signaling proteins, suggesting a comprehensive activation of these neuroprotective pathways.

Impact on Amyloid-Beta Metabolism

In preclinical models of Alzheimer's disease, this compound has been demonstrated to favorably modulate the metabolism of amyloid-beta (Aβ), the peptide central to the amyloid cascade hypothesis. Specifically, this compound treatment leads to a reduction in soluble levels of both Aβ1-40 and Aβ1-42 in the brain.[5]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound treatment as reported in the literature.

| Parameter | Effect of this compound Treatment | Model System | Reference |

| ATP Synthase Activity | ~20% inhibition | In vitro | [1] |

| Neuroprotection (EC50) | 25 - 200 nM | Cortical neurons in vitro | |

| Soluble Aβ1-40 | Reduction | Hippocampus of AD mice | [5] |

| Soluble Aβ1-42 | Reduction | Hippocampus of AD mice | [5] |

| BDNF Protein Levels | Increase | Hippocampus of AD mice | [5] |

| NGF Protein Levels | Increase | Hippocampus of AD mice | [5] |

| AMPK Phosphorylation | Increase | Liver and brain of mice | [2][4] |

| ACC1 Phosphorylation | Increase (Inhibition) | Liver of mice | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Western Blotting for Phosphorylated Proteins (p-AMPK)

Objective: To quantify the change in the phosphorylation state of AMPK following this compound treatment.

-

Sample Preparation:

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE:

-

Load 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Run the gel at 150V for 1.5-2 hours.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the membrane with primary antibody against phospho-AMPK (e.g., Cell Signaling Technology, #2535, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

-

-

Analysis:

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-AMPK signal to total AMPK or a loading control like β-actin.

-

ELISA for Soluble Amyloid-Beta (Aβ1-42)

Objective: To measure the concentration of soluble Aβ1-42 in brain homogenates.

-

Sample Preparation:

-

Homogenize brain tissue in a buffer containing protease inhibitors.

-

Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate soluble and insoluble fractions.

-

Collect the supernatant (soluble fraction).

-

-

ELISA Procedure:

-

Use a commercially available human/rat Aβ1-42 ELISA kit (e.g., Invitrogen, Cat. No. KHB3441 or similar).

-

Follow the manufacturer's protocol for standard and sample preparation.

-

Add 50 µL of standards and samples to the pre-coated microplate.

-

Incubate, wash, and add detection antibody as instructed.

-

Add substrate and stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve and calculate the concentration of Aβ1-42 in the samples.

-

Seahorse XF Cell Mito Stress Test

Objective: To assess mitochondrial respiration in response to this compound.

-

Cell Seeding:

-

Seed cells (e.g., HT22, SH-SY5Y) in a Seahorse XF96 cell culture microplate at an optimized density (e.g., 20,000-40,000 cells/well).

-

Allow cells to adhere overnight.

-

-

Assay Preparation:

-